molecular formula C6H5ClN2S B13613859 3-Chloro-4-pyridinecarbothioamide

3-Chloro-4-pyridinecarbothioamide

Cat. No.: B13613859
M. Wt: 172.64 g/mol
InChI Key: RJSIMMXQFDKBBI-UHFFFAOYSA-N
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Description

3-Chloropyridine-4-carbothioamide: is a chemical compound with the molecular formula C6H5ClN2S It is a derivative of pyridine, a nitrogen-containing heterocycle, and features a chlorine atom at the third position and a carbothioamide group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropyridine-4-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with thiourea under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-chloropyridine and thiourea.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

    Procedure: The mixture is heated, allowing the thiourea to react with the 3-chloropyridine, forming 3-chloropyridine-4-carbothioamide.

Industrial Production Methods: Industrial production of 3-chloropyridine-4-carbothioamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyridine-4-carbothioamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbothioamide group to other functional groups.

    Condensation Reactions: The carbothioamide group can participate in condensation reactions with aldehydes or ketones to form imines or thiosemicarbazones.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Condensation Products: Imines or thiosemicarbazones.

Scientific Research Applications

Chemistry: 3-Chloropyridine-4-carbothioamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a scaffold for designing molecules that can interact with biological targets.

Medicine: Research has explored the use of 3-chloropyridine-4-carbothioamide derivatives as potential therapeutic agents. These derivatives have shown promise in inhibiting enzymes and modulating biological pathways relevant to diseases.

Industry: In the agrochemical industry, 3-chloropyridine-4-carbothioamide is used in the development of pesticides and herbicides. Its chemical properties make it suitable for formulating active ingredients that target specific pests or weeds.

Mechanism of Action

The mechanism of action of 3-chloropyridine-4-carbothioamide and its derivatives often involves interaction with specific enzymes or receptors. For example, some derivatives have been shown to inhibit urease, an enzyme involved in the hydrolysis of urea. The inhibition occurs through binding to the active site of the enzyme, preventing its catalytic activity.

Molecular Targets and Pathways:

    Enzyme Inhibition: Binding to the active sites of enzymes like urease.

    Signal Transduction Pathways: Modulation of pathways such as the PI3K/Akt/mTOR pathway, which is relevant in cancer biology.

Comparison with Similar Compounds

    3-Chloropyridine: A simpler derivative with a chlorine atom at the third position but lacking the carbothioamide group.

    4-Carbothioamide Pyridine: A derivative with a carbothioamide group at the fourth position but without the chlorine atom.

    Pyridine Carboxamide Derivatives: Compounds with a carboxamide group instead of a carbothioamide group.

Uniqueness: 3-Chloropyridine-4-carbothioamide is unique due to the presence of both the chlorine atom and the carbothioamide group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H5ClN2S

Molecular Weight

172.64 g/mol

IUPAC Name

3-chloropyridine-4-carbothioamide

InChI

InChI=1S/C6H5ClN2S/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10)

InChI Key

RJSIMMXQFDKBBI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=S)N)Cl

Origin of Product

United States

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